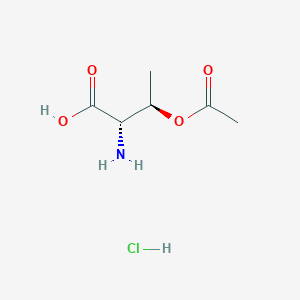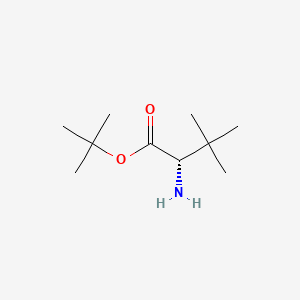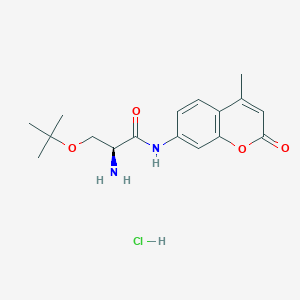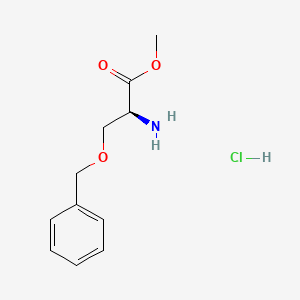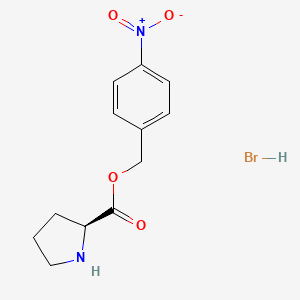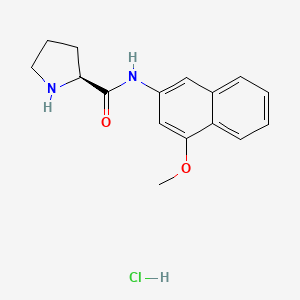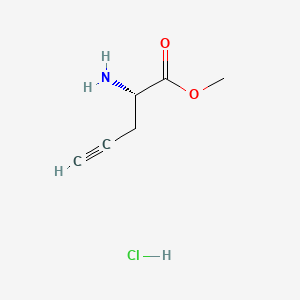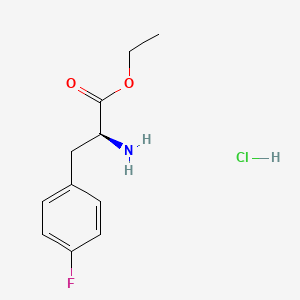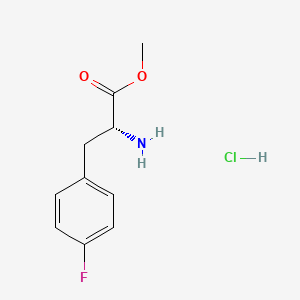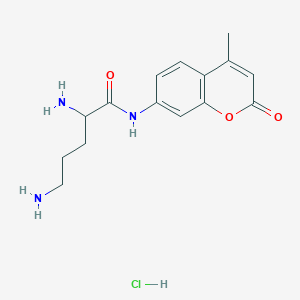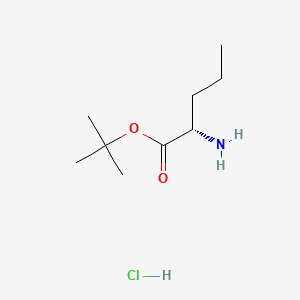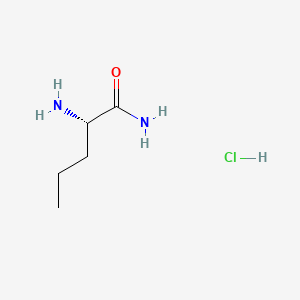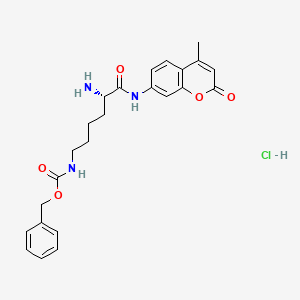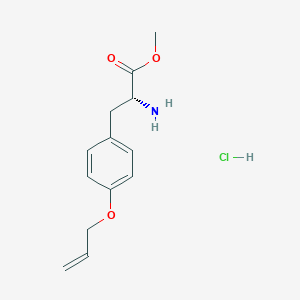
H-D-Tyr(all)-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Tyr(all)-ome hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical processes. This compound is often used in peptide synthesis and modification due to its unique properties, which include the presence of an allyl group and a hydrochloride salt form. The compound’s full name is N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-L-tyrosine allyl ester hydrochloride.
Mechanism of Action
- TR isoforms (TRα and TRβ) have distinct tissue distributions and play different roles in various physiological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
H-D-Tyr(all)-ome hcl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
Tyrosine and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr(all)-ome hydrochloride typically involves the following steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl.
Formation of the Allyl Ester: The protected tyrosine is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyl ester.
Deprotection: The protecting group is removed under acidic conditions to yield the free hydroxyl group.
Formation of the Hydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of H-D-Tyr(all)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr(all)-ome hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The allyl group can be reduced to form the corresponding alkane.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
H-D-Tyr(all)-ome hydrochloride has numerous applications in scientific research:
Chemistry: Used in peptide synthesis and modification, as well as in the study of tyrosine’s chemical reactivity.
Biology: Employed in the investigation of protein-protein and protein-ligand interactions.
Medicine: Utilized in drug development and optimization, particularly in the design of peptide-based therapeutics.
Industry: Applied in the production of bioactive peptides and other biotechnological products.
Comparison with Similar Compounds
Similar Compounds
H-D-Tyr(tBu)-allyl ester hydrochloride: Similar structure but with a tert-butyl protecting group.
H-D-Tyr-NH2 hydrochloride: Lacks the allyl ester group but has an amide group instead.
H-D-Phe-Tyr-Tyr-D-Trp-Lys-Thr-Phe-Thr-NH2: A peptide with multiple tyrosine residues.
Uniqueness
H-D-Tyr(all)-ome hydrochloride is unique due to its allyl ester group, which provides distinct reactivity and functionalization options compared to other tyrosine derivatives. This makes it particularly valuable in peptide synthesis and modification.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
